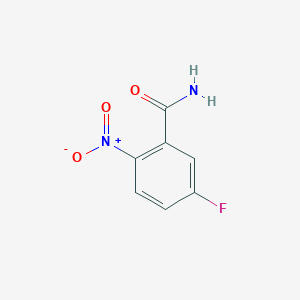

5-Fluoro-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAHHCYZKNNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595411 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77206-97-4 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-nitrobenzamide: A Technical Overview of Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 5-Fluoro-2-nitrobenzamide. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its precursor, 5-fluoro-2-nitrobenzoic acid, and established chemical principles to offer a comprehensive profile for research and development purposes.

Core Chemical Properties

The quantitative properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on the known data of its parent compound, 5-fluoro-2-nitrobenzoic acid, and general principles of organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O₃ | Calculated |

| Molecular Weight | 184.13 g/mol | Calculated |

| Appearance | White to pale yellow crystalline powder | Inferred |

| Melting Point | >134 °C | Inferred from precursor[1] |

| Boiling Point | >344.2 °C | Inferred from precursor[1] |

| pKa | ~17 (amide proton) | Estimated |

| LogP | ~1.5 | Estimated |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | Inferred |

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxamide group at the 1-position.

Structural Identifiers:

-

InChI Key: (Not available)

-

SMILES: C1=CC(=C(C=C1F)C(=O)N)--INVALID-LINK--[O-] (Isomeric)

Experimental Protocols

Proposed Synthesis of this compound from 5-Fluoro-2-nitrobenzoic Acid

This protocol describes a plausible two-step method for the synthesis of this compound, starting from the commercially available 5-fluoro-2-nitrobenzoic acid. The procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoro-2-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 5-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-fluoro-2-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-fluoro-2-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

-

Amidation: Slowly add a solution of concentrated aqueous ammonia (excess) to the stirred solution of the acid chloride.

-

Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.

-

Isolation and Purification: Quench the reaction with water. The precipitated solid product, this compound, can be collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound can be achieved through a combination of standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and confirm the substitution pattern on the aromatic ring.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretches of the amide and the N-O stretches of the nitro group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[2]

Potential Biological Activity and Applications

-

Enzyme Inhibition: Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the generation of reactive species with antimicrobial or cytotoxic effects.

-

Medicinal Chemistry Scaffold: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The strategic placement of the fluorine atom in this molecule could modulate its pharmacokinetic and pharmacodynamic properties.

-

Precursor for Further Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization.

Further research is required to elucidate the specific biological activities and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-nitrobenzamide, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and the analytical characterization of this compound.

Introduction

This compound is a fluorinated aromatic compound with potential applications as a building block in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the nitro and amide functionalities offer versatile handles for further chemical modifications. This guide outlines a reliable synthetic route and key characterization data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 3-fluorobenzoic acid. The first step involves the nitration of the aromatic ring to introduce the nitro group, yielding 5-fluoro-2-nitrobenzoic acid. The subsequent step is the amidation of the carboxylic acid to form the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid

This protocol is adapted from a patented method for the nitration of 3-fluorobenzoic acid.

-

Materials: 3-fluorobenzoic acid, 100% sulfuric acid, 100% nitric acid, water.

-

Procedure:

-

In a reaction vessel, dissolve 1 part by weight of 3-fluorobenzoic acid in a sufficient amount of 100% sulfuric acid.

-

Cool the mixture to a temperature between -10 °C and +35 °C.

-

Slowly add a nitrating mixture of 100% sulfuric acid and 100% nitric acid to the reaction vessel while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Pour the reaction mixture into 7.5 to 15 parts by weight of water to precipitate the product.

-

Filter the precipitate and wash it thoroughly with water.

-

Dry the solid to obtain 5-fluoro-2-nitrobenzoic acid.

-

5-Fluoro-2-nitrobenzamide CAS number and molecular weight

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzamide

A Note on the Target Compound: Initial searches for "5-Fluoro-2-nitrobenzamide" did not yield a specific CAS number or molecular weight from common chemical databases. This suggests that this particular isomer may be less common or not as well-documented as its structural isomer, 2-Fluoro-5-nitrobenzamide. Therefore, this guide will focus on the readily available and well-characterized compound, 2-Fluoro-5-nitrobenzamide .

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Fluoro-5-nitrobenzamide, including its chemical properties, synthesis, and potential applications.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 136146-82-2 | [1] |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| IUPAC Name | 2-fluoro-5-nitrobenzamide | [1] |

Physicochemical Properties

| Property | Value |

| Boiling Point (Predicted) | 271.6 ± 25.0 °C |

| Density (Predicted) | 1.482 ± 0.06 g/cm³ |

| XLogP3 | 0.9 |

Note: Some physical properties are predicted values from chemical databases.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Fluoro-5-nitrobenzamide are not extensively documented in publicly available literature, a general synthetic approach can be inferred from the synthesis of related compounds. A common route would likely involve the amidation of 2-fluoro-5-nitrobenzoic acid.

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for 2-fluoro-5-nitrobenzamide.

Caption: A potential synthetic route to 2-Fluoro-5-nitrobenzamide.

General Experimental Protocol (Hypothetical)

-

Acid Chloride Formation: 2-Fluoro-5-nitrobenzoic acid would be reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The reaction would likely be carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent would then be removed under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride.

-

Amidation: The resulting crude acyl chloride would be dissolved in an appropriate aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of ammonia in a suitable solvent (e.g., dioxane) or aqueous ammonium hydroxide would be added dropwise with stirring. The reaction mixture would be stirred for a period at low temperature and then allowed to warm to room temperature.

-

Workup and Purification: Upon completion of the reaction, the mixture would be quenched with water. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product would then be purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-fluoro-5-nitrobenzamide.

Applications in Research and Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, and the introduction of a fluorine atom can enhance biological activity.[2] Fluorine's high electronegativity and small size can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

While specific biological activities for 2-fluoro-5-nitrobenzamide are not widely reported, its structural motifs are present in compounds investigated for various therapeutic areas. The nitroaromatic group can be a precursor to an amino group through reduction, which then serves as a key building block for more complex heterocyclic structures.

Potential Logical Relationships in Drug Discovery

The following diagram illustrates the logical progression from a simple fluorinated building block to a potential drug candidate.

Caption: From chemical building block to potential drug candidate.

Conclusion

2-Fluoro-5-nitrobenzamide is a fluorinated aromatic compound with potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental and biological data for this specific isomer are limited in the public domain, its structural features suggest it could be a valuable precursor for the synthesis of more complex molecules with interesting pharmacological properties. Further research into the synthesis and biological evaluation of 2-fluoro-5-nitrobenzamide and its derivatives could unveil novel therapeutic agents.

References

Spectroscopic Analysis of 5-Fluoro-2-nitrobenzamide: A Technical Overview

Introduction

5-Fluoro-2-nitrobenzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group, the electronegative fluorine atom, and the amide functionality imparts unique electronic and structural properties, making spectroscopic characterization crucial for its identification and for understanding its chemical behavior. This document provides a summary of the expected spectroscopic data based on its structural analog, 5-Fluoro-2-nitrobenzaldehyde, and outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data Summary (for 5-Fluoro-2-nitrobenzaldehyde)

The following tables summarize the key spectroscopic data available for 5-Fluoro-2-nitrobenzaldehyde, which serves as a reference for the anticipated data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400-3200 | Strong |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

| N-H Bend (Amide II) | 1640-1550 | Medium |

| C-N Stretch (Amide) | 1400-1200 | Medium |

| Ar-NO₂ (asymmetric) | 1550-1510 | Strong |

| Ar-NO₂ (symmetric) | 1355-1315 | Strong |

| C-F Stretch | 1250-1020 | Strong |

| Ar C-H Stretch | 3100-3000 | Medium |

| Ar C=C Bending | 1600-1450 | Medium |

Note: The N-H and C=O stretches are characteristic of the amide group and would be the primary differentiating features from the aldehyde analog.

Table 2: Mass Spectrometry (MS) Data

| Ion | Expected m/z Ratio | Notes |

| [M]⁺ | 184.04 | Molecular ion peak for C₇H₅FN₂O₃ |

| [M-NH₂]⁺ | 168.02 | Loss of the amino group |

| [M-NO₂]⁺ | 138.04 | Loss of the nitro group |

| [M-CO-NH₂]⁺ | 141.03 | Loss of the carboxamide group |

Note: The exact mass is calculated for the most abundant isotopes.

Table 3: ¹H NMR Spectroscopy Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | dd | J(H3-H4) ≈ 9, J(H3-F) ≈ 5 |

| H-4 | ~7.9 | ddd | J(H4-H6) ≈ 3, J(H4-H3) ≈ 9, J(H4-F) ≈ 9 |

| H-6 | ~7.5 | dd | J(H6-H4) ≈ 3, J(H6-F) ≈ 8 |

| -NH₂ | 7.5-8.5 | br s | N/A |

Note: Predicted chemical shifts are based on the analysis of related structures. The broad singlet for the amide protons is due to quadrupole broadening and potential hydrogen exchange.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| C=O | ~165 |

| C-F | ~163 (d, ¹J(C-F) ≈ 250 Hz) |

| C-NO₂ | ~148 |

| C-CONH₂ | ~135 |

| C-3 | ~128 (d, ³J(C-F) ≈ 8 Hz) |

| C-4 | ~122 (d, ²J(C-F) ≈ 22 Hz) |

| C-6 | ~115 (d, ²J(C-F) ≈ 25 Hz) |

Note: Predicted chemical shifts and coupling constants are based on established increments for substituted benzenes.

Experimental Protocols

The acquisition of the spectroscopic data presented above would typically follow these experimental procedures:

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by passing infrared radiation through the sample. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is used to generate charged molecular ions and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. Radiofrequency pulses are applied to excite the ¹H or ¹³C nuclei. The resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Solubility of 5-Fluoro-2-nitrobenzamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-nitrobenzamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for empirical determination.

Introduction to this compound and its Solubility

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. Solubility dictates the choice of reaction media, affects crystallization processes, and is a critical parameter in drug development for ensuring bioavailability.

The molecular structure of this compound, featuring a polar amide group, a strongly electron-withdrawing nitro group, and a fluorinated benzene ring, suggests a nuanced solubility profile that balances polar and non-polar characteristics.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of an organic compound are:

-

Polarity : Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1][2] The polarity of this compound is driven by the dipole moments of the amide and nitro functional groups.

-

Hydrogen Bonding : The amide group (-CONH₂) can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Molecular Size : Larger molecules can be more difficult to solvate, which can decrease solubility.[3]

Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (like DMSO and DMF) and in polar protic solvents (like methanol and ethanol), where hydrogen bonding and dipole-dipole interactions can occur. Its solubility is predicted to be lower in non-polar solvents like hexane.

Illustrative Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Medium | Moderate dipole-dipole interactions. |

| Methanol | Polar Protic | Medium | Capable of hydrogen bonding with the amide group. |

| Ethanol | Polar Protic | Medium | Capable of hydrogen bonding, but the slightly larger non-polar chain may reduce solubility vs. methanol. |

| Isopropanol | Polar Protic | Low to Medium | Increased hydrocarbon character decreases polarity. |

| Acetonitrile | Polar Aprotic | Low to Medium | Weaker dipole moment compared to DMSO or DMF. |

| Dichloromethane (DCM) | Non-polar | Low | Limited ability to form favorable interactions with the polar functional groups. |

| Toluene | Non-polar | Insoluble | Aromatic stacking may provide minimal interaction, but overall polarity mismatch is significant. |

| Hexane | Non-polar | Insoluble | Dominated by weak London dispersion forces, unable to overcome the solute's intermolecular forces. |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Dispense a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Analyze the filtered sample from the saturated solution. If necessary, dilute the sample with the solvent to bring its concentration within the range of the calibration curve.

-

Determine the concentration of this compound in the sample by using the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility, accounting for any dilutions made.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Reactivity and Potential Reaction Mechanisms of 5-Fluoro-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and potential reaction mechanisms of 5-Fluoro-2-nitrobenzamide. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the interplay of its functional groups: a fluorine atom, a nitro group, and a benzamide moiety. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to a variety of transformations. This guide will delve into the key reactions, supported by experimental data and detailed protocols, to serve as a resource for researchers in drug discovery and chemical development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77206-97-4 | [1][2][3] |

| Molecular Formula | C₇H₅FN₂O₃ | [1][2] |

| Molecular Weight | 184.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 275.6 ± 25.0 °C (at 760 Torr) | [1] |

| Density | 1.482 ± 0.06 g/cm³ | [1] |

| LogP | 2.24 | [1] |

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The most prominent feature of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, activates the aromatic ring towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The fluorine atom serves as an excellent leaving group in this context.

The general mechanism for the SₙAr reaction of this compound is a two-step addition-elimination process. A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized intermediate. The negative charge is delocalized by the nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4]

References

The Versatility of 5-Fluoro-2-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide

Introduction: 5-Fluoro-2-nitrobenzamide is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of complex and biologically active molecules. The presence of a fluorine atom, a nitro group, and a benzamide moiety provides a unique combination of electronic and steric properties that can be exploited in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily transformed into other functional groups, serving as a linchpin for molecular elaboration. The benzamide functional group is a common feature in many approved drugs and can participate in key hydrogen bonding interactions with biological targets. This technical guide explores the potential applications of this compound in the development of novel therapeutics, with a focus on its role as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors and Cereblon (CRBN) modulators.

Core Applications of this compound

Precursor for PARP Inhibitors

The benzamide moiety is a well-established pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. While a direct synthesis of a marketed PARP inhibitor from this compound is not explicitly documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of drugs like Rucaparib and Talazoparib suggests its high potential as a starting material.

For instance, the synthesis of Rucaparib involves the key intermediate methyl 5-fluoro-2-methyl-3-nitrobenzoate. A plausible synthetic pathway could involve the conversion of this compound to this intermediate, positioning it as a valuable starting material for the synthesis of this important class of anticancer agents.

Hypothetical Synthetic Workflow for a PARP Inhibitor Intermediate:

Discovery and history of 5-Fluoro-2-nitrobenzamide

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzamide

Authored by: Gemini

Publication Date: December 28, 2025

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, outlines established and inferred synthetic pathways, and presents detailed experimental protocols for its precursors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding and utilizing this important chemical entity.

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry and the synthesis of fine chemicals. The presence of three reactive sites—the fluorine atom, the nitro group, and the benzamide functionality—allows for diverse chemical modifications, making it a valuable scaffold for creating complex molecular architectures. Fluorinated compounds, in particular, have gained significant attention in drug design, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeation of bioactive molecules. This guide explores the synthesis and chemical properties of this compound and its immediate precursors.

Physicochemical Properties

The properties of this compound and its direct precursor, 5-Fluoro-2-nitrobenzoic acid, are crucial for their handling, reaction optimization, and application in further synthetic steps. A summary of their key computed and experimental data is presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Inferred) | 5-Fluoro-2-nitrobenzoic acid[1] | 2-Fluoro-5-nitrobenzamide[2] |

| Molecular Formula | C₇H₅FN₂O₃ | C₇H₄FNO₄[1] | C₇H₅FN₂O₃[2] |

| Molecular Weight | 184.12 g/mol | 185.11 g/mol [1] | 184.12 g/mol [2] |

| CAS Number | Not explicitly found | 320-98-9[1] | 136146-82-2[2] |

| IUPAC Name | This compound | 5-Fluoro-2-nitrobenzoic acid[1] | 2-Fluoro-5-nitrobenzamide[2] |

| Polar Surface Area | ~89 Ų | 83.1 Ų[1] | 88.9 Ų[2] |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

| XLogP3 | ~0.9 | 1.6[1] | 0.9[2] |

Note: Data for this compound is inferred from its isomer, 2-Fluoro-5-nitrobenzamide, as direct experimental data was not found in the initial search.

Synthesis and Historical Context

General Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the nitration of a fluorinated precursor, followed by the conversion of a carboxylic acid to a primary amide.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of this compound. The following protocols are based on documented methods for the synthesis of its key precursor, 5-fluoro-2-nitrobenzoic acid, and general procedures for amidation.

Synthesis of 5-Fluoro-2-nitrobenzoic acid

This procedure is adapted from a patented process for the nitration of 3-fluorobenzoic acid.[3]

Objective: To synthesize 5-fluoro-2-nitrobenzoic acid via the nitration of 3-fluorobenzoic acid.

Materials:

-

3-Fluorobenzoic acid (1 part by weight)

-

100% Sulfuric acid (approx. 3.88 parts by weight)

-

Nitrating acid (mixture of 67% wt. 100% H₂SO₄ and 33% wt. 100% HNO₃)

-

Water

-

Ice

Procedure:

-

Dissolve 841 g of 3-fluorobenzoic acid in 3261 g of 100% sulfuric acid in a suitable reactor.

-

Cool the mixture to +10°C.

-

Slowly add 1147 g of the nitrating acid, maintaining the temperature between -10°C and +35°C.[3] The reaction is exothermic and requires careful temperature control.

-

Stir the reaction mixture until the nitration is complete. The reaction progress can be monitored by techniques such as TLC or HPLC. The reaction mixture is expected to contain 1-2% of the undesired 3-fluoro-2-nitro-benzoic acid isomer.[3]

-

Prepare a separate vessel with 10 liters of water (or 7.5 to 15 parts by weight of water per part of starting material).[3]

-

Slowly pour the reaction mixture into the water with vigorous stirring. This will cause the product to precipitate. The temperature of this mixture should be maintained between 0°C and 100°C, preferably between +30°C and +80°C.[3]

-

Cool the resulting slurry to room temperature to ensure complete precipitation.

-

Filter the solid product and wash it thoroughly with water (e.g., 3 times with 2 L of water) to remove residual acids.

-

Dry the product to obtain 5-fluoro-2-nitro-benzoic acid. An expected yield is approximately 86.3%.[3]

Table 2: Reagent Quantities for Nitration

| Reagent | Molar Ratio (relative to 3-Fluorobenzoic acid) | Weight (Example) |

| 3-Fluorobenzoic acid | 1.0 | 841 g |

| Sulfuric acid (100%) | - (solvent) | 3261 g |

| Nitrating Acid (H₂SO₄/HNO₃) | 1.0 - 1.5 (for HNO₃)[3] | 1147 g |

| Water (for precipitation) | - | 10 L |

Synthesis of this compound (Inferred Protocol)

This is a general procedure for the amidation of a carboxylic acid via an acyl chloride intermediate.

Objective: To synthesize this compound from 5-fluoro-2-nitrobenzoic acid.

Materials:

-

5-Fluoro-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ammonia (gas) or concentrated ammonium hydroxide

-

Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

-

Activation of the Carboxylic Acid:

-

Suspend 5-fluoro-2-nitrobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoro-2-nitrobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Caption: Detailed workflow for the amidation of 5-Fluoro-2-nitrobenzoic acid.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The nitro group can be readily reduced to an amine, which can then participate in a wide range of cyclization and coupling reactions. The fluorine atom can modulate the electronic properties and biological activity of the final products. It serves as a key starting material for creating libraries of compounds for screening in drug discovery programs, particularly in the development of enzyme inhibitors and receptor antagonists. For instance, related benzamide derivatives have been investigated as binders for the cereblon (CRBN) E3 ligase, which is important in the design of PROTACs (Proteolysis Targeting Chimeras).[4]

Conclusion

This compound, while not having a widely documented discovery history, is a synthetically accessible and highly useful chemical intermediate. Its preparation relies on standard organic transformations, primarily the nitration of 3-fluorobenzoic acid and subsequent amidation. The physicochemical properties conferred by its functional groups make it an attractive building block for the synthesis of novel compounds with potential applications in pharmaceuticals and material science. The detailed protocols and data presented in this guide offer a solid foundation for researchers to synthesize and utilize this versatile compound in their work.

References

- 1. 5-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzamide Derivatives and Analogues as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrobenzamide is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a benzamide functional group.[1][2] This scaffold is of significant interest in medicinal chemistry, serving as a versatile precursor for the synthesis of various biologically active molecules.[1][3] The unique arrangement of its functional groups—an electron-withdrawing nitro group, a halogen atom, and a carboxamide—makes it a valuable starting material for developing novel therapeutic agents, particularly in the realm of oncology and infectious diseases.[1][4] Derivatives have shown potential as antimycobacterial agents and as enzyme inhibitors, highlighting the broad therapeutic landscape for this chemical class.[1]

The benzamide moiety is a well-established pharmacophore, recognized for its role in the design of numerous enzyme inhibitors. A particularly successful application of the benzamide scaffold has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms.[5][6]

This technical guide provides a comprehensive overview of this compound derivatives and their analogues, with a focus on their potential as PARP inhibitors. It includes a review of the mechanism of action, a case study on closely related compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[5][6] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in cell death through a process known as synthetic lethality.[6]

Benzamide-based PARP inhibitors typically function by mimicking the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of the PARP enzyme.[6] This prevents the synthesis of poly(ADP-ribose) chains, effectively trapping PARP on the DNA at the site of damage and halting the repair process.

Signaling Pathway: PARP1 in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Data Presentation: A Case Study on Structurally Related Analogues

Table 1: PARP1 Inhibitory Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

| Compound ID | R-group on 2-aryl substituent | PARP1 IC₅₀ (µM) |

| 1 | 4-H | >100 |

| 2 | 4-CH₃ | 1.0 |

| 3 | 4-OCH₃ | 0.05 |

| 4 | 4-F | 4.6 |

| 5 | 4-Cl | 1.0 |

| 6 | 4-Cl, 3-NO₂ | 0.1 |

| 3-Aminobenzamide (Control) | - | 28.5 |

Data extracted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents.

This data suggests that substitutions on the aryl ring significantly influence PARP1 inhibitory activity, with the 4-methoxy substituted compound (3 ) demonstrating the highest potency. This structure-activity relationship (SAR) data can inform the design of novel this compound derivatives with potentially enhanced PARP inhibitory effects.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of benzamide derivatives and the evaluation of their PARP inhibitory activity. These protocols are based on established methods for similar compound classes and can be adapted for the development of this compound analogues.

General Synthesis of 2-Aryl-5-nitro-benzimidazole Analogues

This protocol describes a representative one-pot synthesis for benzimidazole derivatives, which can be adapted for the synthesis of various analogues.

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Substituted aromatic aldehydes

-

Dimethoxyethane (DME)

-

Sodium metabisulfite

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane.

-

Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.01 equivalents) to the solution.

-

Schiff Base Formation: Stir the reaction mixture at 0°C in an ice bath for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.

-

Cyclization: Add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents) as an oxidant.

-

Reflux: Stir the mixture under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., chloroform:methanol 9:1) to yield the final 2-aryl-5-nitro-benzimidazole derivative.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a common method to determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.

Materials:

-

Histone-coated 96-well plates

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Test compound (e.g., this compound derivative)

-

Positive control inhibitor (e.g., Olaparib)

-

Assay buffer

-

Blocking buffer

-

Wash buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Microplate reader with chemiluminescence detection

Procedure:

-

Plate Preparation: Block the histone-coated wells with blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).

-

Reaction Setup:

-

Add the diluted test compound or vehicle control to the designated wells.

-

Prepare a master mix containing PARP1 enzyme and activated DNA in assay buffer.

-

Add the master mix to all wells except the blank.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

-

Enzymatic Reaction: Initiate the reaction by adding biotinylated NAD+ to all wells. Incubate for 1 hour at room temperature.

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the chemiluminescent substrate to each well.

-

-

Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

-

Data Analysis: Subtract the background signal (blank wells) from all other measurements. Calculate the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

-

Cancer cell line (e.g., BRCA-deficient cell line)

-

Cell culture medium and supplements

-

Test compound

-

DNA damaging agent (e.g., H₂O₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PAR and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

-

To induce PARP1 activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Perform densitometric analysis to quantify the PAR levels, normalizing to the loading control. A decrease in PAR levels in treated cells compared to the control indicates cellular PARP inhibition.

-

Mandatory Visualization: Experimental Workflow

The following diagram provides a generalized workflow for the synthesis and evaluation of novel this compound derivatives as potential PARP inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel enzyme inhibitors, particularly for the PARP family of proteins. While direct experimental data for derivatives of this specific scaffold are emerging, the well-established role of benzamides in PARP inhibition, coupled with data from closely related analogues, provides a strong rationale for further investigation. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound class. Future work should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

- 1. Buy this compound | 77206-97-4 [smolecule.com]

- 2. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

A Theoretical Framework for Analyzing the Electronic Properties of 5-Fluoro-2-nitrobenzamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific theoretical studies on the electronic properties of 5-Fluoro-2-nitrobenzamide are not publicly available. This guide, therefore, provides a comprehensive framework and a standardized computational protocol for conducting such an analysis. The quantitative data presented herein is hypothetical, synthesized from studies on analogous compounds, and serves illustrative purposes to guide future research.

Introduction

This compound is a substituted aromatic amide whose structural motifs—a fluorine atom, a nitro group, and an amide linkage—are prevalent in medicinal chemistry. The electronic properties of such a molecule are paramount in determining its pharmacokinetic and pharmacodynamic profiles, including its reactivity, metabolic stability, and potential for intermolecular interactions with biological targets. Understanding the distribution of electrons, the energy of frontier molecular orbitals, and the electrostatic potential is crucial for rational drug design and development.[1]

This technical guide outlines a robust computational methodology based on Density Functional Theory (DFT) to characterize the electronic properties of this compound. It details the necessary computational steps, from geometry optimization to the analysis of key electronic descriptors, and provides a workflow for researchers seeking to investigate this molecule or similar chemical entities.

Theoretical Background: Key Electronic Descriptors

A thorough computational analysis of a potential drug candidate involves the calculation of several key electronic descriptors:

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity.[2] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[3] The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies lower reactivity and higher kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. This helps in understanding and predicting non-covalent interactions, such as hydrogen bonding.[5][6]

-

Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility, permeability across biological membranes, and binding affinity to target proteins.

Computational Methodology (Experimental Protocol)

The following protocol details a standard and widely accepted methodology for the theoretical calculation of electronic properties using DFT. The recommended software is Gaussian, a comprehensive quantum chemistry package.[7][8]

3.1 Software:

-

Calculation Engine: Gaussian 09 or a more recent version.[9]

-

Visualization: GaussView 6 or similar molecular visualization software.

3.2 Model Chemistry:

-

Method: Density Functional Theory (DFT).[6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for providing a good balance of accuracy and computational efficiency for organic molecules.[10][11]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is robust for describing the electronic structure of molecules containing heteroatoms and allows for polarization and diffuse functions, which are important for accurately modeling non-covalent interactions.[12]

3.3 Computational Workflow:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using GaussView.

-

Geometry Optimization: A full geometry optimization is performed to locate the global minimum on the potential energy surface. The Opt keyword is used in the Gaussian input file. Convergence is confirmed when the forces on the atoms are negligible.[13]

-

Frequency Analysis: A vibrational frequency calculation (Freq keyword) is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]

-

Electronic Property Calculation: Using the optimized geometry, the following single-point energy calculations are performed:

-

Frontier Orbitals: The energies of the HOMO and LUMO are obtained from the output of the optimization calculation. The orbitals can be visualized using GaussView by generating cube files.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated and mapped onto the total electron density.[5]

-

Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis is performed to determine the charge distribution on each atom.

-

The logical flow of this computational protocol is visualized in the diagram below.

Hypothetical Results and Data Presentation

A theoretical study following the protocol above would yield a set of quantitative electronic property data. The following table presents hypothetical, yet realistic, values for this compound for illustrative purposes.

| Parameter | Hypothetical Value | Significance in Drug Development |

| HOMO Energy | -7.5 eV | Indicates potential for oxidation; relates to metabolic susceptibility. |

| LUMO Energy | -2.1 eV | Indicates potential for reduction; relates to reactivity and toxicity.[1] |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | High gap suggests high kinetic stability and low chemical reactivity.[4] |

| Dipole Moment (µ) | 4.2 Debye | High polarity suggests good solubility in polar solvents but may hinder membrane permeability. |

| MEP Vmin (on Nitro O) | -35 kcal/mol | Strong negative potential indicates a primary site for hydrogen bond donation. |

| MEP Vmax (on Amide H) | +55 kcal/mol | Strong positive potential indicates a primary site for hydrogen bond acceptance. |

Discussion of Hypothetical Data:

The large, hypothetical HOMO-LUMO gap of 5.4 eV would suggest that this compound is a kinetically stable molecule. The Molecular Electrostatic Potential (MEP) analysis would likely reveal the most negative potential localized on the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. Conversely, the most positive potential would be expected on the hydrogen atoms of the amide group, identifying them as potent hydrogen bond donors. These sites are critical for predicting how the molecule will interact with protein binding pockets.

Conclusion

While experimental data remains the gold standard, theoretical studies provide invaluable, atom-level insights into the electronic characteristics of molecules like this compound. The DFT-based protocol detailed in this guide offers a reliable and efficient path to understanding the molecule's reactivity, stability, and intermolecular interaction potential. The generated data on frontier orbitals, electrostatic potential, and polarity can directly inform lead optimization efforts in drug discovery, guiding the synthesis of more effective and safer therapeutic agents. Future computational and experimental work is encouraged to validate and expand upon this theoretical framework.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. medium.com [medium.com]

- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Methodological & Application

Step-by-step synthesis protocol for 5-Fluoro-2-nitrobenzamide

Application Note: Synthesis of 5-Fluoro-2-nitrobenzamide

Introduction this compound is a key intermediate in organic and medicinal chemistry. It serves as a crucial building block for the synthesis of various pharmaceutical compounds, particularly in the development of therapeutic agents. The presence of the fluorine atom and the nitro group imparts unique electronic properties that are leveraged in constructing complex molecular architectures and modulating the bioactivity of target molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound from 5-Fluoro-2-nitrobenzoic acid.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 5-Fluoro-2-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (in the form of ammonium hydroxide) to form the final amide product.

Experimental Protocol

This protocol details the conversion of 5-Fluoro-2-nitrobenzoic acid to this compound.

2.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 5-Fluoro-2-nitrobenzoic acid | 185.11[1][2] | 320-98-9[1][2] | Starting material |

| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 | Reagent grade, handle in fume hood |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Catalytic amount |

| Ammonium hydroxide (NH₄OH) | 35.04 | 1336-21-6 | 28-30% solution in water |

| Deionized Water | 18.02 | 7732-18-5 | For workup and washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying |

2.2 Step-by-Step Procedure

Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl chloride

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Ensure the setup is in a well-ventilated fume hood.

-

To the flask, add 5-Fluoro-2-nitrobenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (approx. 1.5 - 2.0 eq) to the stirring solution at room temperature. The addition should be done dropwise using an addition funnel.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 5-Fluoro-2-nitrobenzoyl chloride is obtained as an oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the flask containing the crude 5-Fluoro-2-nitrobenzoyl chloride in an ice bath (0-5°C).

-

Slowly and carefully add a concentrated solution of ammonium hydroxide (NH₄OH) (approx. 3.0 - 5.0 eq) to the crude acyl chloride while stirring vigorously. This reaction is exothermic. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

-

A precipitate of this compound should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to yield the final this compound.

2.3 Purification and Characterization The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The purity and identity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Visualization of Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and reacts violently with water. It is also toxic upon inhalation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

The amidation reaction with ammonium hydroxide is exothermic and can cause a rapid increase in temperature. Ensure slow addition and adequate cooling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the construction of complex aromatic molecules. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.

5-Fluoro-2-nitrobenzamide is an ideal substrate for SNAr reactions. The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack. Furthermore, fluoride is an excellent leaving group in this context, enhancing the reaction rate. These features allow for the efficient synthesis of a diverse array of 5-substituted-2-nitrobenzamides, which are valuable intermediates in medicinal chemistry and materials science. This document provides detailed protocols and quantitative data for the reaction of this compound with various nucleophiles.

General Reaction Mechanism

The SNAr reaction of this compound follows a well-established two-step mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ortho-nitro group. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored to yield the final substituted product.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

| Piperidine | Diisopropylethylamine (DIPEA) | THF | 70 | 12 | 100 |[2] |

Table 2: Reaction with Alcohol Nucleophiles (Representative Conditions)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |

|---|---|---|---|---|---|

| Phenol | K₂CO₃ or NaH | DMF, DMSO, or THF | 80 - 120 | 4 - 16 | High |

| Methanol | NaH or KOtBu | THF or DMF | 25 - 60 | 2 - 8 | High |

Table 3: Reaction with Thiol Nucleophiles (Representative Conditions)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |

|---|---|---|---|---|---|

| Thiophenol | K₂CO₃ or NaH | DMF or DMSO | 25 - 80 | 1 - 5 | Very High |

| Ethanethiol | NaH or Et₃N | THF or DMF | 0 - 50 | 2 - 6 | High |

Experimental Workflow

The general workflow for conducting SNAr reactions with this compound is outlined below. This process includes reaction setup, monitoring, workup, and purification.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol describes the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide.[2]

Materials:

-

This compound (1.0 eq, 850 mg, 4.07 mmol)

-

Piperidine (1.1 eq, 381 mg, 4.47 mmol)

-

Diisopropylethylamine (DIPEA) (1.0 eq, 780 µL, 4.07 mmol)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

-

Pressure tube or sealed vial

-

Standard glassware for filtration

Procedure:

-

To a pressure tube, add this compound (850 mg, 4.07 mmol).

-

Add anhydrous THF (100 mL) to dissolve the starting material.

-

Add piperidine (381 mg, 4.47 mmol) and diisopropylethylamine (780 µL, 4.07 mmol) to the solution.

-

Seal the tube and heat the reaction mixture to 70 °C for 12 hours.

-

During the reaction, a yellow precipitate will form.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold THF and dry under vacuum to yield 2-Nitro-5-(piperidin-1-yl)benzamide.

-

Yield: 948 mg (100%). Characterization via HPLC and ¹H NMR should be performed to confirm purity and structure.[2]

Protocol 2: Representative Reaction with an Alcohol (Phenol)

This protocol provides a general procedure for the synthesis of 5-phenoxy-2-nitrobenzamide.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and stir until a precipitate forms. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

-

If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If extraction was performed, combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure 5-phenoxy-2-nitrobenzamide.

Protocol 3: Representative Reaction with a Thiol (Thiophenol)

This protocol provides a general procedure for the synthesis of 5-(phenylthio)-2-nitrobenzamide.

Materials:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Thiophenol (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Flame-dried round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

-

To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the pure 5-(phenylthio)-2-nitrobenzamide.

References

Application of 5-Fluoro-2-nitrobenzamide as a Synthetic Intermediate: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-Fluoro-2-nitrobenzamide as a versatile synthetic intermediate in medicinal chemistry. The strategic placement of the fluoro, nitro, and benzamide functionalities makes this compound a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures, particularly in the development of targeted therapeutics.

Overview of Synthetic Utility

This compound serves as a key precursor in multi-step synthetic pathways. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The nitro group is a versatile functional group that can be readily reduced to an amine, which can then participate in various cyclization and coupling reactions. The benzamide moiety itself is a common pharmacophore in many biologically active compounds, notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The primary synthetic transformations involving this compound include:

-

Reduction of the nitro group: This is a crucial step to unmask the amino functionality, which is often a key reactive site for subsequent reactions.

-

Nucleophilic aromatic substitution (SNA_r): The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.

-

Amide coupling reactions: The benzamide nitrogen can potentially undergo further reactions, although transformations of the nitro and fluoro groups are more common starting points for diversification.

Application in the Synthesis of PARP Inhibitors

The benzamide scaffold is a well-established pharmacophore for the inhibition of PARP enzymes, which are critical in the cellular response to DNA damage. Several approved PARP inhibitors feature a substituted benzamide core. While direct synthesis of prominent PARP inhibitors like Olaparib from this compound is not the most commonly cited route in the literature, the compound serves as an excellent starting point for the synthesis of novel benzamide-based PARP inhibitors.

The general workflow for the development of PARP inhibitors from a precursor like this compound is outlined below.

General workflow for developing PARP inhibitors.

Experimental Protocols

The following protocols are representative examples of key transformations that can be performed on this compound and its derivatives.

Protocol 1: Reduction of the Nitro Group to Synthesize 2-Amino-5-fluorobenzamide

This protocol describes the catalytic hydrogenation of this compound to the corresponding 2-Amino-5-fluorobenzamide. This transformation is a critical step to enable further derivatization.

Reaction Scheme:

This compound → 2-Amino-5-fluorobenzamide

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.